molecular formula C16H13F2N3OS B2800658 N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219903-21-5

N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2800658
CAS No.: 1219903-21-5
M. Wt: 333.36
InChI Key: SSKOHLFXGMTIMJ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorobenzyl group, a methylated pyrazole ring, and a thiophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be used as a probe to study biological processes. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

  • N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

  • N-(2,4-difluorobenzyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-21-14(8-13(20-21)15-3-2-6-23-15)16(22)19-9-10-4-5-11(17)7-12(10)18/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOHLFXGMTIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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